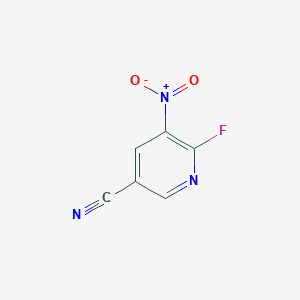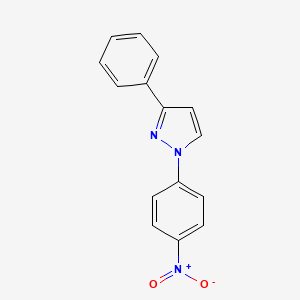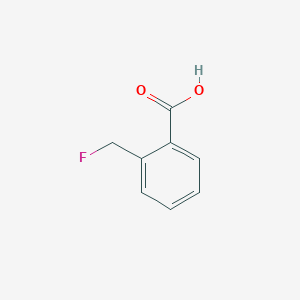
3-Diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);trifluoromethanesulfonate
Overview
Description
The compound “3-Diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);trifluoromethanesulfonate” is a complex organometallic compound . It can act as a catalyst in various organic reactions .
Chemical Reactions Analysis
This compound can be used as a catalyst in various organic reactions . For instance, it can be used in cross-coupling protocols in organic synthesis .Scientific Research Applications
Cross-Coupling Catalyst
Pd(OTf)2(dippp) is widely used as a catalyst in cross-coupling reactions . These reactions are fundamental in the synthesis of many organic compounds, including pharmaceuticals and polymers.
Buchwald-Hartwig Cross Coupling
This compound is suitable for Buchwald-Hartwig cross coupling . This reaction is used to form carbon-nitrogen bonds, which are key in the synthesis of many organic compounds, including natural products, pharmaceuticals, and materials.
Suzuki-Miyaura Coupling
Pd(OTf)2(dippp) is also used in Suzuki-Miyaura coupling . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis.
Stille Coupling
Stille coupling is another reaction where Pd(OTf)2(dippp) can be used as a catalyst . This reaction is used to form carbon-carbon bonds between an organotin compound and an organic halide.
Sonogashira Coupling
Sonogashira coupling, a reaction used to form carbon-carbon bonds between an alkyne and an organic halide, can also be catalyzed by Pd(OTf)2(dippp) .
Negishi Coupling
In Negishi coupling, which is used to form carbon-carbon bonds between an organozinc compound and an organic halide, Pd(OTf)2(dippp) can be used as a catalyst .
Hiyama Coupling
Hiyama coupling, a reaction used to form carbon-carbon bonds between an organosilicon compound and an organic halide, can also be catalyzed by Pd(OTf)2(dippp) .
Heck Reaction
Lastly, Pd(OTf)2(dippp) is suitable for the Heck reaction . This reaction is used to form carbon-carbon double bonds, which are key in the synthesis of many organic compounds.
Mechanism of Action
Target of Action
The primary target of Pd(OTf)2(dippp), also known as 3-Diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);trifluoromethanesulfonate, is the organic compounds involved in cross-coupling reactions . The compound acts as a catalyst in these reactions, facilitating the formation of carbon-carbon bonds .
Mode of Action
Pd(OTf)2(dippp) interacts with its targets through a process known as nucleophilic substitution followed by C-H functionalization and aromatization . This process involves the replacement of a leaving group in the target molecule by a nucleophile, leading to the formation of a new bond .
Biochemical Pathways
The action of Pd(OTf)2(dippp) primarily affects the biochemical pathways involved in the synthesis of phenanthridines . Phenanthridines are a class of organic compounds that have various applications in medicinal chemistry .
Pharmacokinetics
Like other catalysts, its effectiveness is determined by its ability to facilitate reactions without being consumed in the process .
Result of Action
The result of Pd(OTf)2(dippp)'s action is the efficient synthesis of phenanthridines . This is achieved through the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of complex organic compounds .
properties
IUPAC Name |
3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2CHF3O3S.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)8(5,6)7;/h1-12,14-21H,13,22-23H2;2*(H,5,6,7);/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGUMLGJSGTNOK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F6O6P2PdS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate | |
CAS RN |
137846-38-9 | |
| Record name | 137846-38-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




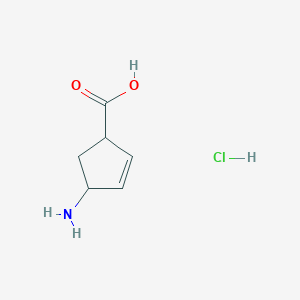
![8-Cyclopentyl-6-(1-hydroxyethyl)-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B3236827.png)

![(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3236847.png)
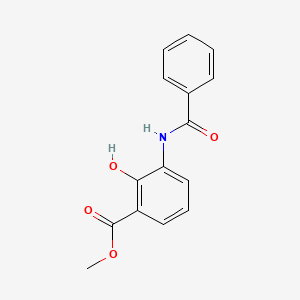
![2-Phenylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B3236855.png)
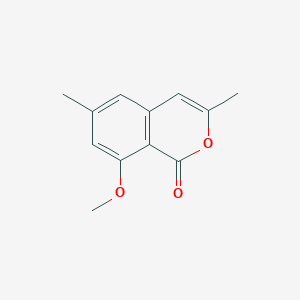
![7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3236874.png)

![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3236900.png)
